molecular formula C10H21N3O B14588226 N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide CAS No. 61601-60-3

N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide

Katalognummer: B14588226
CAS-Nummer: 61601-60-3
Molekulargewicht: 199.29 g/mol
InChI-Schlüssel: GJLDGEOITOSZOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide is a chemical compound with the molecular formula C10H22N2O It is known for its unique structure, which includes two dimethylamino groups attached to a propyl chain, and a prop-2-enamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide typically involves the reaction of dimethylamine with acrylonitrile, followed by a series of steps to introduce the prop-2-enamide group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide include:

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

61601-60-3

Molekularformel

C10H21N3O

Molekulargewicht

199.29 g/mol

IUPAC-Name

N-[1,1-bis(dimethylamino)propyl]prop-2-enamide

InChI

InChI=1S/C10H21N3O/c1-7-9(14)11-10(8-2,12(3)4)13(5)6/h7H,1,8H2,2-6H3,(H,11,14)

InChI-Schlüssel

GJLDGEOITOSZOM-UHFFFAOYSA-N

Kanonische SMILES

CCC(NC(=O)C=C)(N(C)C)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.